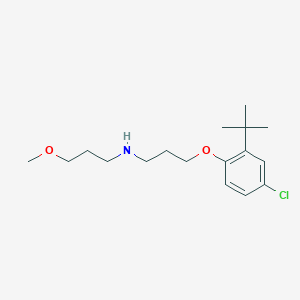![molecular formula C21H24N4O B4920486 1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4920486.png)
1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. CX-4945 has been studied extensively for its potential as an anticancer drug due to its ability to inhibit CK2, which is overexpressed in many types of cancer.
Mécanisme D'action
1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of downstream targets and disrupts various cellular processes that are regulated by CK2. CK2 is overexpressed in many types of cancer and is involved in promoting cell survival and proliferation. By inhibiting CK2, this compound induces cell death and inhibits tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the inhibition of CK2. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. This compound has also been shown to affect the immune system by modulating the activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide as a research tool is its specificity for CK2. This allows for the selective inhibition of CK2 without affecting other kinases. However, this compound has been shown to have off-target effects on other proteins such as PIM1 kinase. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
Future research on 1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide could focus on its potential as a combination therapy with other anticancer drugs. It could also be studied for its potential as a therapy for other diseases such as neurodegenerative disorders and viral infections. Additionally, further studies could be conducted to identify the optimal dosing and administration of this compound for maximum efficacy.
Méthodes De Synthèse
1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is synthesized through a series of chemical reactions starting with 2-naphthylacetic acid and cyclohexylamine. The synthesis involves the use of various reagents such as triethylamine, acetic anhydride, and sodium azide. The final product is obtained through a series of purification steps including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines including breast, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-cyclohexyl-N-(2-naphthalen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(20-15-25(24-23-20)19-8-2-1-3-9-19)22-13-12-16-10-11-17-6-4-5-7-18(17)14-16/h4-7,10-11,14-15,19H,1-3,8-9,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACNPCFXHDCYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NCCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)

![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![4-(3-chloro-4-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4920442.png)
![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylic acid](/img/structure/B4920452.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)
![3-(3-methylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920463.png)

![1-(1-adamantyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4920475.png)
![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920477.png)
![(3S*)-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4920480.png)
